molecular formula C29H30N4O4S B12033924 methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12033924
M. Wt: 530.6 g/mol
InChI Key: PLIBCRCSLFSCDB-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-tert-butylphenyl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl acetyl linkage to a methyl benzoate moiety at position 3 .

Synthetic routes for analogous triazoles typically involve coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF), as seen in related compounds . Crystallographic validation of such structures often employs SHELX software, ensuring precise structural determination .

Properties

Molecular Formula

C29H30N4O4S

Molecular Weight

530.6 g/mol

IUPAC Name

methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C29H30N4O4S/c1-29(2,3)21-10-6-19(7-11-21)26-31-32-28(33(26)23-14-16-24(36-4)17-15-23)38-18-25(34)30-22-12-8-20(9-13-22)27(35)37-5/h6-17H,18H2,1-5H3,(H,30,34)

InChI Key

PLIBCRCSLFSCDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

    Acetylation: The acetyl group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C32H35N5O6SC_{32}H_{35}N_5O_6S and a molecular weight of approximately 617.7 g/mol. Its structure features a triazole ring, which is known for its bioactive properties, making it a candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study highlighted the ability of similar triazole derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation .

Anti-inflammatory Properties

Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been evaluated for its anti-inflammatory effects. Compounds with structural similarities have shown efficacy in reducing cytokine release in inflammatory models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Fungicidal Activity

The compound's triazole structure is also relevant in agricultural chemistry, particularly as a fungicide. Triazole derivatives are known to inhibit fungal sterol biosynthesis, making them effective against various plant pathogens. Studies have demonstrated that similar compounds can significantly reduce fungal growth in crops .

Enzyme Inhibition Studies

In biochemical research, this compound has been used to study enzyme inhibition mechanisms. For instance, its interaction with phospholipase A2 has been explored to understand its role in lipid metabolism and inflammation .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent
Anti-inflammatoryTreatment for rheumatoid arthritis
Agricultural ChemistryFungicide against plant pathogens
Biochemical ResearchEnzyme inhibition studies

Case Studies

  • Anticancer Mechanism : A study published in a peer-reviewed journal demonstrated that a related triazole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound's structure was critical for its activity, highlighting the importance of the triazole ring in drug design.
  • Anti-inflammatory Effects : In vitro studies showed that compounds similar to this compound significantly reduced TNF-alpha levels in macrophages exposed to inflammatory stimuli.
  • Fungicidal Efficacy : Field trials indicated that triazole-based fungicides reduced fungal infections in crops by over 50%, supporting their role as effective agricultural agents.

Mechanism of Action

The mechanism of action of methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate with analogous 1,2,4-triazole derivatives, focusing on structural variations, physicochemical properties, and biological activity.

Structural and Functional Group Variations
Compound Name Key Structural Features Substituent Effects Reference
Target Compound 4-Methoxyphenyl, 4-tert-butylphenyl, methyl benzoate Enhanced lipophilicity (tert-butyl), electron donation (methoxy), ester bioisostere (benzoate)
Ethyl 4-({[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetyl)amino]benzoate (12) Ethyl benzoate, 4-methyltriazole, acetylamino phenoxy Reduced steric bulk (methyl vs. tert-butyl), increased hydrogen bonding (acetylamino)
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Dimethylphenyl)Acetamide 3,4-Dimethylphenyl acetamide Increased steric hindrance (dimethylphenyl), altered solubility (amide vs. ester)
Methyl 4-({[(4-Amino-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetyl}Amino)Benzoate 4-Amino, phenyl substituents Higher polarity (amino group), potential for hydrogen bonding

Key Observations :

  • Lipophilicity: The tert-butyl group in the target compound enhances membrane permeability compared to methyl or amino substituents .
  • Bioisosteres : Methyl/ethyl benzoate esters may act as carboxylic acid bioisosteres, modulating bioavailability and enzymatic stability .
Physicochemical and Spectral Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Spectral Features Reference
Target Compound Not reported ~1686 (C=O), ~1525 (C=N), ~635 (C-S) Similar to ethyl analog (12) in C=O and C=N stretches
Ethyl 4-({[5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetoamido)Benzoate (20) 251.4–252.0 1711 (C=O), 1545 (C=N), 694 (C-S) Higher C=O stretch due to phenyl substitution
Ethyl 4-({[5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate (12) 241.0–241.3 1686 (C=O), 1525 (C=N), 635 (C-S) Matches target compound’s C-S and C=N vibrations

Key Observations :

  • Melting Points : Higher melting points in phenyl-substituted analogs (e.g., 251°C for compound 20) suggest greater crystallinity compared to methyl or tert-butyl derivatives .
  • IR Signatures : Consistent C-S (635–694 cm⁻¹) and C=N (1525–1545 cm⁻¹) stretches across analogs confirm triazole and thioether stability .

Biological Activity

Methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C32H35N5O6S
  • Molecular Weight : 617.7 g/mol
  • InChIKey : JIXFRWOVNOIOQZ-DPNNOFEESA-N

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of sulfur in the structure enhances its reactivity and potential biological interactions.

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of triazole-thiones show promising results against various cancer cell lines. For instance, certain synthesized derivatives demonstrated higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin (IC50 values ranging from 3.3 μM to 52.63 μM) .

2. Antimicrobial Effects

Compounds similar to this compound have shown moderate to excellent antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Anti-inflammatory Properties

Triazole derivatives are also noted for their anti-inflammatory effects. The presence of the triazole ring can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes such as cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives might increase ROS levels in cells, contributing to cytotoxicity against cancerous cells.

Case Study 1: Anticancer Screening

A systematic screening of a library of triazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines. This study utilized multicellular spheroids to better mimic in vivo conditions .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, several synthesized triazole-thione derivatives were tested against pathogenic bacteria and fungi. The results indicated that certain compounds had MIC values lower than standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Q & A

Q. How do steric and electronic effects influence the compound’s stability under reflux conditions?

  • Answer: Bulky substituents (e.g., tert-butyl) increase steric hindrance, slowing degradation. Electron-rich methoxyphenyl groups enhance oxidative stability. Monitor reaction progress via TLC or HPLC to identify decomposition byproducts .

Q. What methodologies improve yield in multi-step syntheses involving triazole intermediates?

  • Answer: Use flow chemistry to isolate reactive intermediates (e.g., sulfanyl acetyl chloride) and minimize side reactions. Catalytic additives like DMAP accelerate acylation steps . Purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances intermediate purity .

Q. How can researchers address low solubility in biological assays?

  • Answer: Derivatize with hydrophilic groups (e.g., PEG chains) on the benzoate ester. Alternatively, use co-solvents like DMSO (<1% v/v) or formulate as nanoparticles for enhanced bioavailability .

Methodological Notes

  • Data Contradiction Analysis: Cross-reference XRD, NMR, and computational data to resolve structural ambiguities. For instance, crystallographic data may conflict with solution-phase NMR due to conformational flexibility.
  • Experimental Design: Prioritize DOE (Design of Experiments) to assess variables (temperature, solvent, catalyst) systematically. For example, a 3² factorial design optimizes coupling reaction yield .
  • Safety Protocols: Always include inert atmosphere (N₂/Ar) for moisture-sensitive steps and quench reactive intermediates (e.g., acetyl chloride) with ice-cold alcohol .

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